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molecular formula C12H5BrClF3N2 B044070 Tralopyril CAS No. 122454-29-9

Tralopyril

Cat. No. B044070
M. Wt: 349.53 g/mol
InChI Key: XNFIRYXKTXAHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320059B1

Procedure details

A solution of N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride (5.80 g, 0.02 mol) and acrylonitrile (1.33 g, 0.025 mol) in N,N-dimethyl-formamide (15 mL) under a nitrogen atmosphere is treated with N,N-diisopropylethylamine (DIPEA, 7.8 g, 0.06 mol) over 30 minutes, heated to and held at 45-47° C. for 18 hours, cooled to room temperature, treated with bromine (3.2 g, 0.02 mol), stirred at room temperature for 1 hour, quenched with water, and extracted with ethyl acetate. The organic extract is concentrated in vacuo to obtain a residue. Flash column chromatography of the residue on silica gel, packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane, gives the title product as white solid (1.6 g, 22.9% yield) which is identified by 1H and 19F NMR spectral analyses.
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22.9%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([N:7]=[C:8](Cl)[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)[C:3]([F:6])([F:5])[F:4].[C:17](#[N:20])[CH:18]=[CH2:19].C(N(CC)C(C)C)(C)C.[Br:30]Br>CN(C)C=O.CCCCCCC.C(OCC)(=O)C>[Br:30][C:19]1[C:18]([C:17]#[N:20])=[C:8]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[NH:7][C:2]=1[C:3]([F:6])([F:5])[F:4]

Inputs

Step One
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Smiles
ClC(C(F)(F)F)N=C(C1=CC=C(C=C1)Cl)Cl
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to and
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=C(NC1C(F)(F)F)C1=CC=C(C=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 22.9%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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